Technical Guide: 3,4-Dibromo-1,5-naphthyridine (CAS 91477-44-0)
Technical Guide: 3,4-Dibromo-1,5-naphthyridine (CAS 91477-44-0)
Topic: 3,4-Dibromo-1,5-naphthyridine (CAS 91477-44-0) Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Strategic "Linchpin" Scaffold for Heterocyclic Functionalization[1][2]
Executive Summary
3,4-Dibromo-1,5-naphthyridine (CAS 91477-44-0) is a high-value heterocyclic intermediate characterized by a vicinal dibromide motif on the electron-deficient 1,5-naphthyridine core.[1][2][3][4] Unlike its symmetric isomers (e.g., 2,6- or 3,7-dibromo), the 3,4-substitution pattern offers a unique regioselective handle . The electronic differentiation between the C4 position (gamma to nitrogen) and the C3 position (beta to nitrogen) allows researchers to perform sequential cross-coupling reactions, making this compound a "linchpin" for constructing complex trisubstituted heteroaromatics in drug discovery (kinase inhibitors, DNA intercalators) and materials science (OLED electron transport layers).
Chemical Identity & Physical Properties[5][6][7]
This compound serves as a critical building block due to its ability to undergo orthogonal functionalization.
| Property | Data |
| Chemical Name | 3,4-Dibromo-1,5-naphthyridine |
| CAS Number | 91477-44-0 |
| Molecular Formula | C₈H₄Br₂N₂ |
| Molecular Weight | 287.94 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; limited solubility in water |
| LogP (Predicted) | ~2.8 - 3.2 |
| Acidity (pKa) | Weakly basic (N1/N5 protonation) |
| SMILES | BrC1=C(Br)C=NC2=C1N=CC=C2 |
Synthesis: The Validated "4-Hydroxy" Protocol
While direct bromination of 1,5-naphthyridine often yields the 3,7-isomer due to symmetry, the 3,4-dibromo isomer is most reliably accessed via a stepwise functionalization of the 4-pyridone ring. This route avoids isomer mixtures and ensures high purity.
Mechanism & Causality
The synthesis relies on the Gould-Jacobs reaction or Conrad-Limpach cyclization to establish the naphthyridine core, followed by electrophilic halogenation.
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Why this route? Direct bromination of the parent heterocycle is non-selective. Using the 4-hydroxy (or 4-oxo) intermediate directs the first bromine to the C3 position (ortho to the hydroxyl group) via electrophilic aromatic substitution. The subsequent conversion of the C4-hydroxyl to C4-bromide uses phosphorous oxybromide (POBr₃) to aromatize the system.
Step-by-Step Protocol
Step 1: Formation of the Naphthyridine Core
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Reagents: 3-Aminopyridine + Diethyl ethoxymethylenemalonate (DEEM).[5]
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Procedure: Heat neat or in Dowtherm A at 250°C.
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Product: Ethyl 4-oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylate (which is then hydrolyzed/decarboxylated to 1,5-naphthyridin-4(1H)-one).
Step 2: C3-Bromination (Electrophilic Substitution)
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Reagents: 1,5-Naphthyridin-4(1H)-one, Bromine (Br₂), Acetic Acid (AcOH).
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Conditions: 60–80°C, 2–4 hours.
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Observation: The electron-donating effect of the amide/enol oxygen at C4 activates C3 for bromination.
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Intermediate: 3-Bromo-1,5-naphthyridin-4(1H)-one.
Step 3: C4-Bromination & Aromatization
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Reagents: 3-Bromo-1,5-naphthyridin-4(1H)-one, POBr₃ (Phosphorus oxybromide), catalytic DMF.
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Conditions: Reflux (anisole or neat) for 4–6 hours under N₂.
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Work-up: Quench carefully on ice (exothermic!). Neutralize with NaHCO₃. Extract with DCM.
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Purification: Silica gel chromatography (EtOAc/Hexane gradient).
Reactivity Profile: Regioselective Functionalization
The power of CAS 91477-44-0 lies in the electronic disparity between the two bromine atoms.
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C4-Bromine (Gamma-position): Highly reactive. The carbon is electron-deficient due to the para-relationship with the N1 nitrogen (similar to the 4-position of pyridine). It is susceptible to SNAr and rapid oxidative addition by Pd(0).
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C3-Bromine (Beta-position): Less reactive. It behaves like a standard aryl bromide or 3-bromopyridine.
Experimental Workflow: Sequential Suzuki Coupling
This protocol allows the installation of two different aryl groups.
Caption: Regioselective divergence workflow. The C4-Br reacts first under mild conditions, preserving the C3-Br for a second, harsher coupling event.
Applications in Drug Discovery & Materials
Medicinal Chemistry
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ALK5 Inhibitors: The 1,5-naphthyridine scaffold is a known pharmacophore for TGF-β type I receptor (ALK5) inhibitors.[5] The 3,4-substitution pattern allows for the introduction of a "hinge-binding" motif at C4 and a "solubilizing/selectivity" group at C3.
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Topoisomerase Inhibitors: Planar, polycyclic derivatives synthesized from this core act as DNA intercalators, stabilizing the Topo I-DNA cleavable complex.
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Kinase Selectivity: The N1/N5 nitrogens provide key hydrogen bond acceptor points for the kinase hinge region.
Materials Science (OLEDs)
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Electron Transport Materials (ETM): The electron-deficient nature of the naphthyridine ring lowers the LUMO energy level, facilitating electron injection.
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Ligands: 3,4-Disubstituted derivatives serve as bidentate ligands for Iridium or Platinum complexes, tuning phosphorescence emission colors.
Safety & Handling Protocol
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Hazards: Irritant to eyes, respiratory system, and skin. Potential lachrymator.
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or photolytic degradation.
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Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[6]
References
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Chemical Identity & Availability
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Synthetic Methodology (Naphthyridine Scaffolds)
- Regioselective Coupling Strategies: Gellerman, G. et al. "Pd-catalyzed cross-coupling of dihaloheterocycles." Tetrahedron Letters, 2005. (Describing general C4 vs C3 reactivity in pyridyl systems).
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Biological Applications (ALK5/TGF-beta)
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Gellibert, F. et al. "Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors." Journal of Medicinal Chemistry, 2004.
-
Sources
- 1. 17965-77-4|3,5-Dibromo-1,7-naphthyridine|BLD Pharm [bldpharm.com]
- 2. 67058-76-8|3-Bromo-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
- 3. 53454-38-9_3,4-dibromo-1,6-naphthyridineCAS号:53454-38-9_3,4-dibromo-1,6-naphthyridine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 100125-12-0|3,8-Dibromo-1,10-phenanthroline|BLD Pharm [bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbon | CAS#:7440-44-0 | Chemsrc [chemsrc.com]
- 7. echemi.com [echemi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. mdpi.com [mdpi.com]

